molecular formula C17H18ClNOS B2975764 2-(4-Chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone CAS No. 1396811-55-4

2-(4-Chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2975764
CAS No.: 1396811-55-4
M. Wt: 319.85
InChI Key: SOZWDVLZPXYDHE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a 4-chlorophenyl group attached to a ketone moiety and a piperidine ring substituted with a thiophen-3-yl group. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, though specific biological data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-16-3-1-13(2-4-16)11-17(20)19-8-5-14(6-9-19)15-7-10-21-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZWDVLZPXYDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, a compound featuring a piperidine core and thiophene moiety, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems and its mechanisms of action.

Chemical Structure

The compound can be represented as follows:

C16H18ClNOS\text{C}_{16}\text{H}_{18}\text{ClN}\text{OS}

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with piperidine and thiophene structures have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies suggest that related compounds show promising results in inhibiting these enzymes, which are crucial in neurodegenerative diseases. For example, a similar compound demonstrated an IC50 value of 46.42 µM against BChE, indicating strong inhibitory potential .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseCompound A157.31
ButyrylcholinesteraseCompound B46.42

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : Inhibition of AChE and BChE can lead to increased acetylcholine levels, enhancing cholinergic signaling.

Case Studies

A recent study explored the synthesis and biological evaluation of piperidine derivatives, including those structurally similar to this compound. The findings highlighted their potential as therapeutic agents in treating neurodegenerative conditions due to their enzyme inhibition properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Amide Bond Isomerization

  • Target Compound : The thiophene substituent on the piperidine ring is moderately electron-rich due to sulfur’s lone pairs, which may reduce the double bond character of the adjacent ketone group compared to electron-withdrawing substituents. This could result in slower amide isomerization rates than nitro-substituted analogs.
  • Compound (2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone): The 3,5-dinitrophenyl group strongly withdraws electrons, enhancing the amide’s double bond character and accelerating isomerization. Variable-temperature NMR studies revealed an isomerization energy barrier of ~67 kJ·mol⁻¹ and a rate constant of 380 s⁻¹ at coalescence .
  • Comparison : The target compound’s thiophene likely results in a higher energy barrier for isomerization than the nitro-substituted analog, favoring greater conformational stability.

Aromatic Ring Modifications

  • Compound (1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone): Replacing thiophene with a pyrazole ring introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
  • Compound (1-(4-chlorophenyl)-2-[2-(2-hydroxyethylamino)-benzimidazol-1-yl]-ethanone hydrobromide): The benzimidazole core provides a larger aromatic surface for π-π stacking, while the hydroxyethylamino group adds solubility via salt formation (hydrobromide). This contrasts with the thiophene’s lipophilic sulfur, which may favor blood-brain barrier penetration .

Piperidine Substituent Basicity and Solubility

  • Compounds (e.g., 1-(4-(aminomethyl)piperidin-1-yl)ethanone): Aminomethyl substituents on piperidine increase basicity, enabling salt formation (e.g., hydrochlorides) for improved solubility. The target compound’s thiophene lacks basicity, relying on lipophilicity for passive diffusion .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Piperidine Substituent Aromatic Ring Key Functional Groups Molecular Weight* Solubility Profile
Target Compound Thiophen-3-yl 4-Chlorophenyl Ketone, Piperidine ~351.9 Moderate lipophilicity
Compound 3,5-Dinitrophenyl None Ketone, Piperidine Not reported Low (nitro groups)
Compound 4-Chlorophenyl, 4-OH Pyrazole Hydroxyl, Methyl ~525.4 High (polar substituents)
Compound (salt) 2-Hydroxyethylamino Benzimidazole Hydroxyethylamino, HBr 410.6 Very high (ionic form)
Compound (aminomethyl) Aminomethyl None Aminomethyl ~170.2 High (basic, salt-forming)

*Molecular weights estimated from formulas or CAS data.

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase amide bond rigidity, while electron-donating groups (e.g., thiophene in the target) may enhance metabolic stability .
  • Solubility vs. Permeability : Polar groups (pyrazole, hydroxyl, salts) improve solubility but may limit bioavailability. The target compound’s thiophene balances lipophilicity for membrane penetration .
  • Salt Formation : Basic piperidine derivatives () enable salt-based formulations, whereas the target compound’s neutral thiophene may require prodrug strategies for solubility enhancement .

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